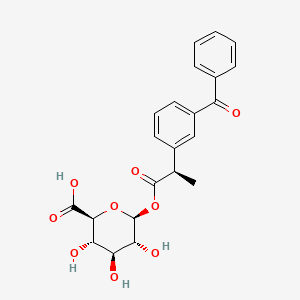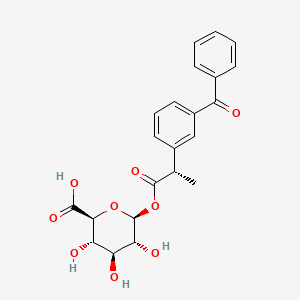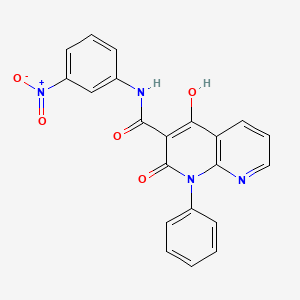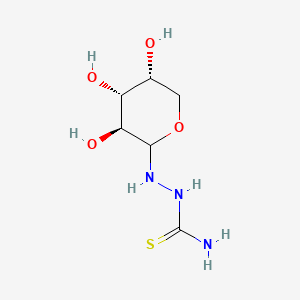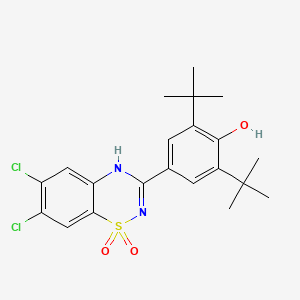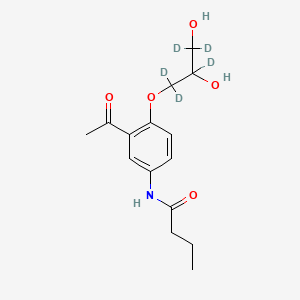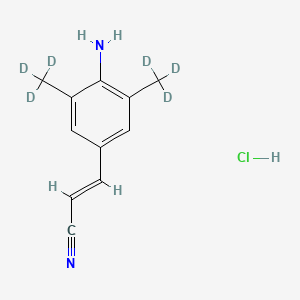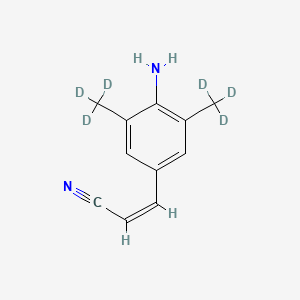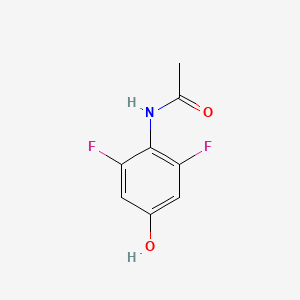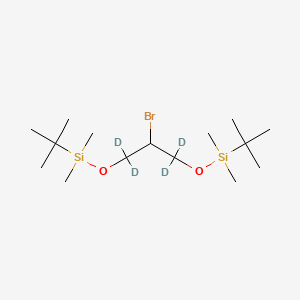
1-Octanoyl-rac-glycerol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octanoyl-rac-glycerol-d5, also known as octanoic acid 2,3-dihydroxypropyl ester-d5, is a deuterated form of 1-Octanoyl-rac-glycerol. This compound is a monoacylglycerol that contains octanoic acid at the sn-1 position. It is often used in scientific research due to its unique properties and applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Octanoyl-rac-glycerol-d5 can be synthesized through esterification of glycerol with octanoic acid in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Octanoyl-rac-glycerol-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester bond can be reduced to yield alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions
Major Products:
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of substituted glycerol derivatives
Wissenschaftliche Forschungsanwendungen
1-Octanoyl-rac-glycerol-d5 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Medicine: Explored for its potential in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of antimicrobial coatings and textiles
Wirkmechanismus
The mechanism of action of 1-Octanoyl-rac-glycerol-d5 involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This antimicrobial activity is particularly effective against bacteria such as Escherichia coli and Listeria monocytogenes .
Vergleich Mit ähnlichen Verbindungen
- 1-Decanoyl-rac-glycerol
- 1-Lauroyl-rac-glycerol
- 1-Oleoyl-rac-glycerol
Comparison: 1-Octanoyl-rac-glycerol-d5 is unique due to its deuterated form, which makes it useful in nuclear magnetic resonance (NMR) studies. Compared to other monoacylglycerols, it has a shorter carbon chain, which influences its solubility and antimicrobial properties. The deuterium labeling also provides advantages in tracing metabolic pathways and studying reaction mechanisms .
Eigenschaften
CAS-Nummer |
1794835-68-9 |
|---|---|
Molekularformel |
C11H22O4 |
Molekulargewicht |
223.324 |
IUPAC-Name |
(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) octanoate |
InChI |
InChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10,12-13H,2-9H2,1H3/i8D2,9D2,10D |
InChI-Schlüssel |
GHBFNMLVSPCDGN-GFWWIRCNSA-N |
SMILES |
CCCCCCCC(=O)OCC(CO)O |
Synonyme |
Octanoic Acid 2,3-Dihydroxypropyl Ester-d5; (±)-Glycerol Monoctanoate-d5; 1-Monocaprylin-d5; 1-Monocapryloyl-rac-glycerol-d5; 1-Monooctanoin-d5; 1-Monooctanoylglycerol-d5; 2,3-Dihydroxypropyl Octanoate-d5; Caprylic Acid α-Monoglyceride-d5; DL-1-Monoo |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


